

Application Notes and Protocols for Cabozantinib In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: Cabozantinib

Cat. No.: B000823

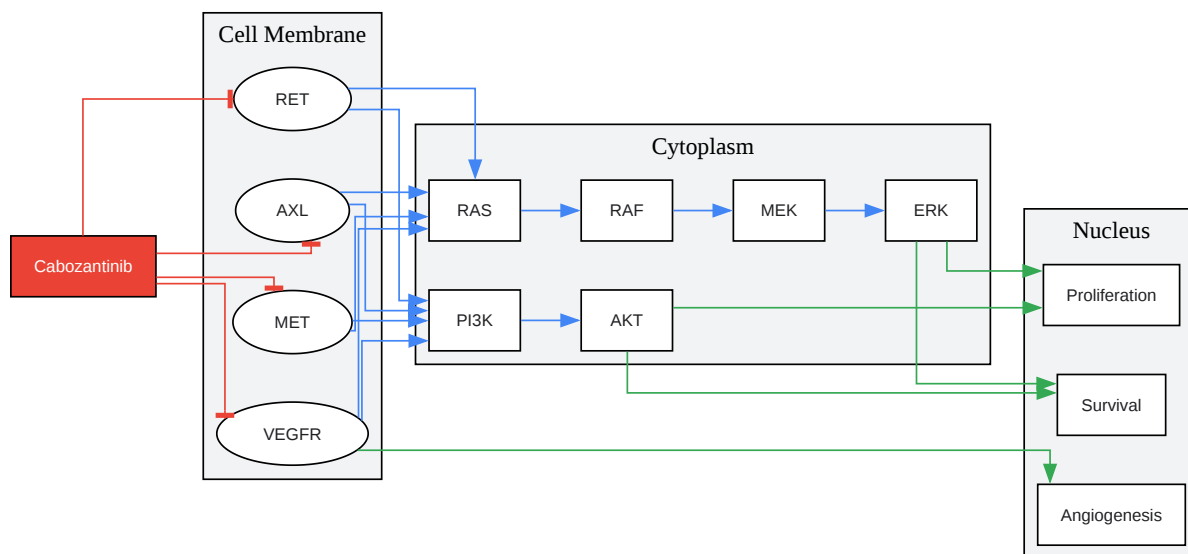
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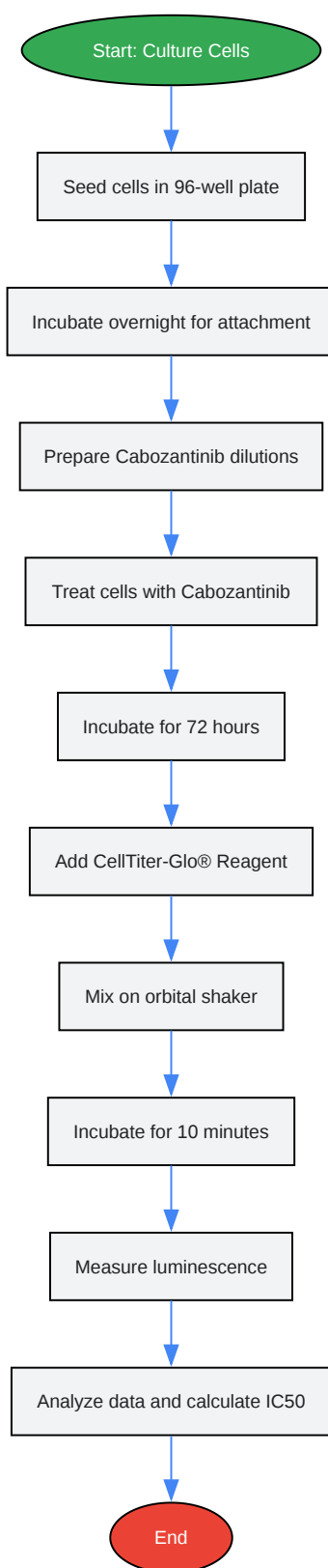
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro efficacy of **cabozantinib** on cancer cell viability. **Cabozantinib** is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and RET.[1][2][3][4] Its mechanism of action involves the disruption of key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][5][6] This document outlines the materials, methods, and data interpretation for assessing the cytotoxic effects of **cabozantinib** using a common luminescence-based cell viability assay.

Signaling Pathway of Cabozantinib

Cabozantinib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases simultaneously. This multi-targeted approach blocks crucial downstream signaling cascades, such as the PI3K-AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[6] By inhibiting VEGFR, **cabozantinib** also disrupts angiogenesis, limiting the tumor's blood supply.[6]





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